molecular formula C9H8N2O2 B185405 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 129912-22-7

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No. B185405
M. Wt: 176.17 g/mol
InChI Key: NBYAZKTYJOAYDZ-UHFFFAOYSA-N
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Patent
US04988698

Procedure details

A mixture of methyl 6-aminonicotinate (510 mg), chloroacetone (620 mg) and ethanol (10 ml) was refluxed for 10 hours. After the solvent was removed, ethanol (5 ml) and water (5 ml) was added to the residue. To the solution containing methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate was added sodium hydroxide (536 mg) and the mixture was stirred for 1 hour at ambient temperature. Ethanol was evaporated and the resulting crystal was collected. A suspension of the obtained crystal in water (3 ml) was adjusted to pH 3.5 with hydrochloric acid, and the residual crystal was collected and dried to give 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (0.42 g).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][N:3]=1.Cl[CH2:13][C:14](=O)[CH3:15]>C(O)C>[CH3:15][C:14]1[N:1]=[C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]2[CH:13]=1

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
620 mg
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
ADDITION
Type
ADDITION
Details
ethanol (5 ml) and water (5 ml) was added to the residue
ADDITION
Type
ADDITION
Details
To the solution containing methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
ADDITION
Type
ADDITION
Details
was added sodium hydroxide (536 mg)
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting crystal was collected
ADDITION
Type
ADDITION
Details
A suspension of the obtained crystal in water (3 ml)
CUSTOM
Type
CUSTOM
Details
the residual crystal was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C2N(C=C(C=C2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.